molecular formula C24H29N3O3 B11224065 2'-(2-methoxyethyl)-N-(4-methylpyridin-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

2'-(2-methoxyethyl)-N-(4-methylpyridin-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11224065
M. Wt: 407.5 g/mol
InChI Key: PBPKRTLRMDVTJV-UHFFFAOYSA-N
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Description

2’-(2-methoxyethyl)-N-(4-methylpyridin-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(2-methoxyethyl)-N-(4-methylpyridin-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves multiple steps. The starting materials typically include cyclohexane derivatives and isoquinoline derivatives. The key steps in the synthesis include:

    Formation of the spiro structure: This is achieved through a cyclization reaction, often involving a Lewis acid catalyst.

    Introduction of the methoxyethyl group: This step involves the use of a methoxyethylating agent under basic conditions.

    Coupling with the pyridine derivative: This step is typically carried out using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization step and high-throughput screening of catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2’-(2-methoxyethyl)-N-(4-methylpyridin-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The methoxyethyl and pyridine groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Materials Science: The spiro structure can impart unique physical properties, making it useful in the development of new materials.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of 2’-(2-methoxyethyl)-N-(4-methylpyridin-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2’-(2-methoxyethyl)-N-(4-methylpyridin-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide lies in its spiro structure, which imparts distinct physical and chemical properties. This structure can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H29N3O3

Molecular Weight

407.5 g/mol

IUPAC Name

2-(2-methoxyethyl)-N-(4-methylpyridin-2-yl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide

InChI

InChI=1S/C24H29N3O3/c1-17-10-13-25-20(16-17)26-22(28)21-18-8-4-5-9-19(18)23(29)27(14-15-30-2)24(21)11-6-3-7-12-24/h4-5,8-10,13,16,21H,3,6-7,11-12,14-15H2,1-2H3,(H,25,26,28)

InChI Key

PBPKRTLRMDVTJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2C3=CC=CC=C3C(=O)N(C24CCCCC4)CCOC

Origin of Product

United States

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